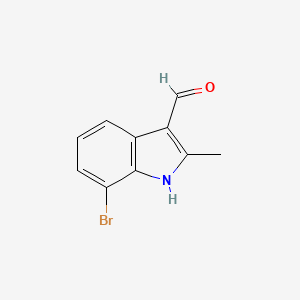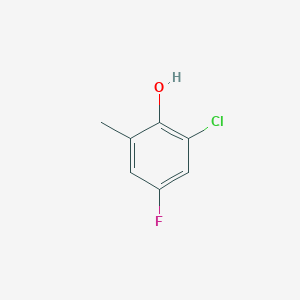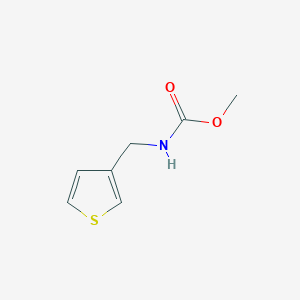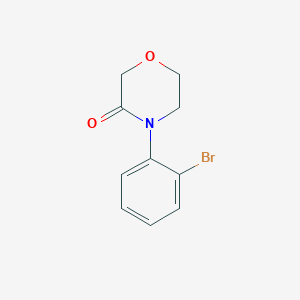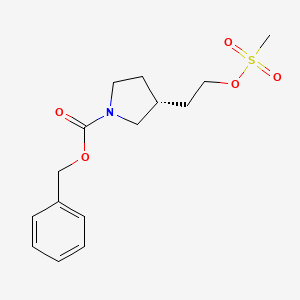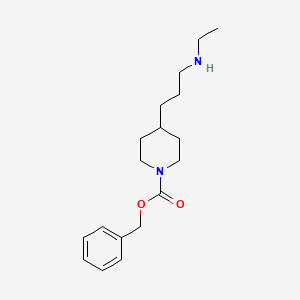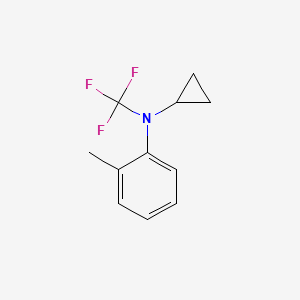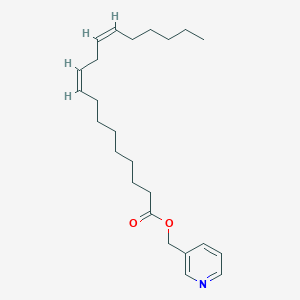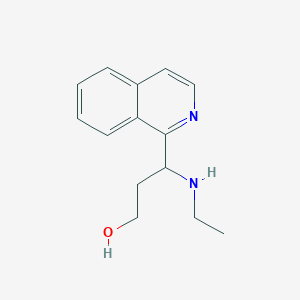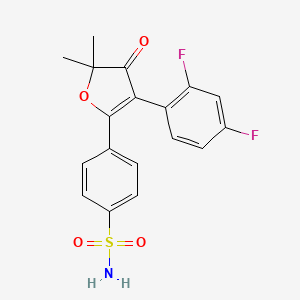
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the Balz-Schiemann reaction, where a diazonium salt derived from 2,4-difluoroaniline is treated with tetrafluoroboric acid to yield the corresponding difluorobenzene . This intermediate is then subjected to further reactions to introduce the furanone and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow methodologies to enhance yield and safety. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates with high efficiency and reduced side reactions . This approach is advantageous for scaling up the production process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of carbonic anhydrase IX, a target for cancer therapy
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of bicarbonate ions . This inhibition can disrupt the pH balance in cancer cells, leading to their reduced proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide: A selective Raf inhibitor with potent anticancer properties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with applications in medicinal chemistry.
Uniqueness
4-(3-(2,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its combination of a difluorophenyl group and a furanone ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for cancer therapy research.
Properties
Molecular Formula |
C18H15F2NO4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[3-(2,4-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-8-5-11(19)9-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
InChI Key |
HCOYVBBUBHNEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


